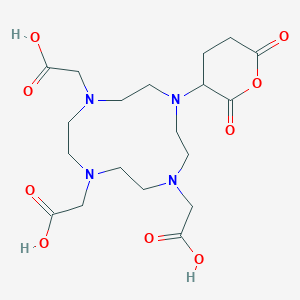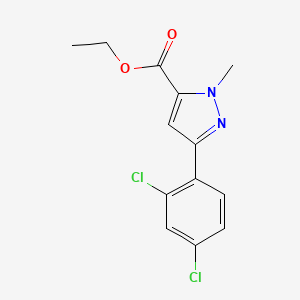
3-Fluoro-4-(1-piperazinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Fluoro-4-(1-piperazinyl)phenol” is a chemical compound with the CAS Number: 1543004-30-3 . It has a molecular weight of 196.22 and is typically stored in a refrigerator . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H13FN2O/c11-9-7-8(14)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 196.22 . The compound is typically stored in a refrigerator .Wirkmechanismus
Target of Action
It is known that piperazinyl compounds have been tested for their anticancer activity , suggesting potential targets could be cancer-related proteins or pathways.
Biochemical Pathways
Given the potential anticancer activity of piperazinyl compounds , it is possible that this compound may influence pathways related to cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-Fluoro-4-(1-piperazinyl)phenol has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, it is relatively stable and can be stored at room temperature for extended periods of time. However, this compound is a potent inhibitor of MAO and AChE enzymes, so it should be handled with care and used in appropriate concentrations.
Zukünftige Richtungen
The potential applications of 3-Fluoro-4-(1-piperazinyl)phenol are vast and the future directions for research are numerous. Potential future directions include the development of this compound-based drugs for the treatment of depression, anxiety, and other psychiatric and neurological disorders. In addition, this compound could be used as a tool to study the effects of MAO and AChE inhibition on the brain. Finally, this compound could be used as a scaffold for the development of more potent MAO and AChE inhibitors.
Synthesemethoden
3-Fluoro-4-(1-piperazinyl)phenol can be synthesized from the reaction of 4-fluorobenzaldehyde and 1-piperazineethanol in the presence of a catalytic amount of piperazine. This reaction involves the condensation of the two substrates to form the desired product. The reaction is typically carried out in a two-phase system consisting of an aqueous phase and an organic phase. The reaction is usually carried out at room temperature and is generally complete within 1-2 hours.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(1-piperazinyl)phenol has been studied extensively as an inhibitor of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. As a potent MAO inhibitor, this compound has potential applications in the treatment of depression, anxiety, and other psychiatric and neurological disorders. This compound has also been studied as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. This compound has potential applications in the treatment of Alzheimer’s disease and other cognitive disorders.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-fluoro-4-piperazin-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-7-8(14)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDXXFVCWUKAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357887.png)
![Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B6357893.png)




![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)






